Verdinexor (KPT-335), a member of the Selective Inhibitor of Nuclear Export (SINE) compound class, is a potent, orally bioavailable small molecule that selectively inhibits the nuclear export protein exportin 1 (XPO1/CRM1) [, , , , , , , , , , , , , , , , , , , ]. In scientific research, verdinexor serves as a valuable tool for investigating various biological processes and disease mechanisms, particularly those involving XPO1-mediated nuclear export and its downstream effects. Its selectivity for XPO1 over other exportins makes it a valuable tool for dissecting the specific roles of XPO1 in cellular processes.
Verdinexor, also known as KPT-335, is a novel orally bioavailable compound that functions as a selective inhibitor of nuclear export, specifically targeting Exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancers and viral infections. Verdinexor operates by disrupting the nuclear export of proteins that contain nuclear export signals, which are crucial for cellular processes such as growth and proliferation.
Verdinexor is classified as a selective inhibitor of nuclear export (SINE) compound. It was developed through a collaboration between Karyopharm Therapeutics and Piramal Pharma Solutions, who synthesized the compound under contract. The drug has been evaluated in clinical settings for its efficacy against various malignancies, including lymphomas and osteosarcomas in canine models, demonstrating its potential as an anticancer agent.
The synthesis of Verdinexor involves several steps that utilize molecular modeling to screen a virtual library of compounds for activity against the nuclear export signal groove of XPO1. The compound forms a slowly reversible covalent bond with cysteine-528 of XPO1, which distinguishes it from other inhibitors like leptomycin B that are toxic in vivo. The synthesis process includes:
The molecular structure of Verdinexor can be described as follows:
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₈ClN₃O₃S |
Molecular Weight | 373.87 g/mol |
Structure Type | Selective inhibitor of nuclear export |
The primary chemical reactions involving Verdinexor relate to its interaction with XPO1:
Verdinexor's mechanism of action centers around its ability to inhibit the nuclear export function mediated by XPO1. This inhibition results in the accumulation of tumor suppressor proteins and pro-apoptotic factors within the nucleus, leading to:
Studies have shown that Verdinexor effectively inhibits the proliferation of various cancer cell lines at low nanomolar concentrations (IC50 ranging from 21 to 74 nM) while exhibiting minimal cytotoxicity towards normal cells at higher concentrations.
Verdinexor has several promising applications in scientific research and clinical settings:
Exportin-1 (XPO1), also termed Chromosome Region Maintenance 1 (CRM1), is the primary nuclear export chaperone for >200 macromolecules, including tumor suppressor proteins (TSPs), cell cycle regulators, and viral ribonucleoproteins. Structurally, XPO1 comprises 20–21 tandem HEAT repeats forming a spiral-shaped solenoid with a central hydrophobic groove for Nuclear Export Signal (NES) binding [1] [8]. This groove recognizes leucine-rich NES motifs (Φ-X₂-₃-Φ-X₂-₃-Φ-X-Φ, where Φ = hydrophobic residue). XPO1 overexpression is oncogenic, correlating with poor prognosis in neuroblastoma, esophageal carcinoma, and hematologic malignancies by mislocalizing TSPs to the cytoplasm [1] [5] [8]. Its function is GTPase-Ran-dependent: nuclear RanGTP binding induces conformational changes in XPO1 to form a ternary complex (XPO1-RanGTP-cargo). Cytoplasmic RanGAP hydrolyzes RanGTP to RanGDP, triggering complex disassembly and cargo release [8] [4].
Table 1: Key XPO1 Cargo Proteins Relevant to Verdinexor Activity
Cargo Type | Specific Proteins | Functional Consequence of Nuclear Export Inhibition |
---|---|---|
Tumor Suppressors | p53, p21, p27, FOXO1, RB1 | Cell cycle arrest, apoptosis induction |
Oncogenic Regulators | c-Myc, Survivin | Suppression of proliferation/survival pathways |
Viral Components | Influenza vRNP, HIV Rev | Blockade of viral replication |
Inflammation Mediators | IκB, NF-κB subunits | Attenuation of cytokine production |
Verdinexor (KPT-335) belongs to the Selective Inhibitor of Nuclear Export (SINE) class. It contains an α,β-unsaturated ketone that forms a reversible, covalent Michael adduct with the sulfhydryl group of Cysteine 528 (Cys528) within XPO1’s NES-binding groove [1] [7]. Unlike the irreversible inhibitor Leptomycin B (toxic in vivo), Verdinexor’s binding is slowly reversible, enhancing its therapeutic window. Structural studies confirm that occupancy of Cys528 sterically hinders NES engagement, preventing cargo loading. This interaction also induces proteasomal degradation of XPO1, further suppressing export function [7] [4]. Specificity profiling across 104 receptors/kinases revealed negligible off-target binding, underscoring its selectivity [6].
By blocking XPO1, Verdinexor forces nuclear retention of TSPs, reactivating their transcriptional programs:
XPO1 mediates nuclear export of viral ribonucleoproteins (vRNPs) complexed with viral NEP (Nuclear Export Protein). Verdinexor blocks this interaction:
Table 2: Antiviral Efficacy of Verdinexor Against Select Viruses
Virus | Relevant Viral Cargo | Verdinexor EC₅₀/IC₅₀ | Mechanistic Outcome |
---|---|---|---|
Influenza A | vRNP-NEP complex | 0.2–1.5 µM | Nuclear vRNP sequestration |
RSV | Matrix (M) protein | 0.7 µM | Inhibition of M-nucleocytoplasmic shuttling |
HIV | Rev protein | 116–160 nM | Nuclear retention of Rev-responsive RNA |
HCMV | Undefined DNA/protein complexes | <1 µM | Suppressed late gene expression |
XPO1 exports IκB and NF-κB subunits (e.g., p65) to the cytoplasm, enabling NF-κB activation and proinflammatory gene transcription. Verdinexor blocks this via:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7